Acide 4-éthylnicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

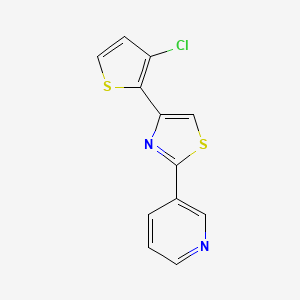

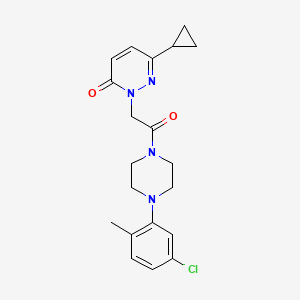

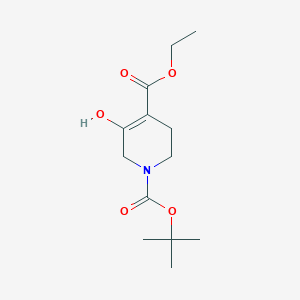

4-Ethylnicotinic acid is an organic compound belonging to the class of nicotinic acids It is structurally characterized by a pyridine ring substituted with an ethyl group at the fourth position and a carboxylic acid group at the third position

Applications De Recherche Scientifique

4-Ethylnicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It has potential therapeutic applications due to its structural similarity to nicotinic acid, which is known for its lipid-lowering effects.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mécanisme D'action

Target of Action

4-Ethylnicotinic acid, a derivative of niacin, is believed to target the same receptors as niacin. Niacin, also known as vitamin B3, targets several receptors in the human body, including the high-affinity niacin receptor, GPR109A . This receptor is expressed in various tissues, including adipose tissue, immune cells, and keratinocytes . Activation of GPR109A by niacin leads to various physiological responses, including the inhibition of lipolysis in adipose tissue .

Mode of Action

The mode of action of 4-Ethylnicotinic acid is thought to be similar to that of niacin. Niacin acts as a ligand for the GPR109A receptor, leading to the activation of various intracellular signaling pathways . This activation results in the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels and the inhibition of protein kinase A . This ultimately results in the inhibition of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the release of free fatty acids .

Biochemical Pathways

4-Ethylnicotinic acid, like niacin, is involved in several biochemical pathways. It acts as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in redox reactions . These coenzymes play a vital role in various metabolic processes, including glycolysis, the citric acid cycle, and the electron transport chain . By maintaining the intracellular pool of NAD and NADP, 4-Ethylnicotinic acid plays a crucial role in cellular metabolism .

Pharmacokinetics

Niacin is well-absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The bioavailability of niacin can be influenced by various factors, including the dosage form and the presence of food in the stomach .

Result of Action

The primary result of the action of 4-Ethylnicotinic acid is the reduction of free fatty acid release from adipose tissue, leading to decreased levels of serum free fatty acids . This can have various downstream effects, including a reduction in the synthesis of low-density lipoprotein (LDL) cholesterol in the liver . Additionally, by serving as a precursor to NAD and NADP, 4-Ethylnicotinic acid plays a crucial role in energy production and other metabolic processes .

Action Environment

The action of 4-Ethylnicotinic acid can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of the compound . Additionally, factors such as the individual’s metabolic rate, liver function, and kidney function can influence the metabolism and excretion of 4-Ethylnicotinic acid . Furthermore, the expression levels of the GPR109A receptor can vary between individuals and can be influenced by factors such as diet, lifestyle, and genetic factors .

Analyse Biochimique

Biochemical Properties

4-Ethylnicotinic acid, like its parent compound niacin, serves as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes participate in numerous redox reactions, acting as electron donors or acceptors .

Cellular Effects

The cellular effects of 4-Ethylnicotinic acid are primarily related to its role in the synthesis of NAD+ and NADP+. These coenzymes are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Ethylnicotinic acid involves its conversion to NAD+ and NADP+ through a series of biochemical reactions . This process involves the activation of various enzymes and biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of this compound can influence its long-term effects on cellular function .

Metabolic Pathways

4-Ethylnicotinic acid is involved in the metabolic pathway that leads to the synthesis of NAD+ and NADP+ . This pathway involves several enzymes and cofactors and can influence metabolic flux and metabolite levels .

Transport and Distribution

It is known that human cells cannot transport NAD+ into the cell, therefore, they must synthesize it either de novo or through the pathway involving the amino acid tryptophan .

Subcellular Localization

The salvage pathways for NAD+ synthesis, which 4-Ethylnicotinic acid is involved in, take place in both the nucleus and the mitochondria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Ethylnicotinic acid can be synthesized through several methods. One common approach involves the alkylation of nicotinic acid with ethyl halides under basic conditions. Another method includes the oxidation of 4-ethylpyridine using oxidizing agents such as potassium permanganate or nitric acid. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods: On an industrial scale, 4-ethylnicotinic acid can be produced by the catalytic oxidation of 4-ethylpyridine. This process involves the use of catalysts such as vanadium pentoxide or cobalt acetate in the presence of air or oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethylnicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-ethylpyridine-3-carboxylic acid or 4-ethylpyridine-3-ketone.

Reduction: Formation of 4-ethylpyridine-3-alcohol or 4-ethylpyridine-3-aldehyde.

Substitution: Formation of various substituted pyridine derivatives.

Comparaison Avec Des Composés Similaires

4-Ethylnicotinic acid can be compared with other nicotinic acid derivatives, such as:

Nicotinic acid: The parent compound with a carboxylic acid group at the third position.

4-Methylnicotinic acid: Similar structure but with a methyl group instead of an ethyl group.

4-Isopropylnicotinic acid: Contains an isopropyl group at the fourth position.

Uniqueness: 4-Ethylnicotinic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other nicotinic acid derivatives.

Propriétés

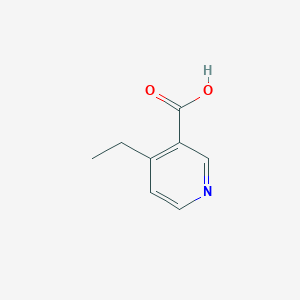

IUPAC Name |

4-ethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDCHFWHASWLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)

![Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2590754.png)

![3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate](/img/structure/B2590755.png)

![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-3-carboxylic acid](/img/structure/B2590757.png)

![(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2590758.png)